Synthetic Site Differentiation: 4-Bromo vs. 6-Bromo Isomer Reactivity in Cross-Coupling
The 4-bromo isomer (CAS 1083181-41-2) exhibits a synthetic pathway and reactivity profile distinct from the 6-bromo isomer (CAS 51618-30-5). The 6-bromo isomer is synthesized from 2,4-dibromoaniline and carbon disulfide with a reported yield of approximately 57% [1], whereas the 4-bromo isomer is prepared via direct bromination of 2-mercaptobenzothiazole [2]. The peri relationship between the 4-bromo and 2-thiol groups creates steric and electronic constraints that affect oxidative addition rates in palladium-catalyzed cross-couplings . This positional isomerism cannot be interchanged without altering downstream reaction efficiency and regiochemical outcomes [3].
| Evidence Dimension | Synthetic route accessibility and reported yield |
|---|---|
| Target Compound Data | Prepared via electrophilic bromination of 2-mercaptobenzothiazole (exact yield not specified in available primary sources) |
| Comparator Or Baseline | 6-Bromo-2-mercaptobenzothiazole (CAS 51618-30-5): synthesized from 2,4-dibromoaniline and CS2, reported yield approximately 57% |
| Quantified Difference | Distinct synthetic routes with differing starting material requirements; yield comparison unavailable for 4-bromo isomer |
| Conditions | Synthetic organic chemistry; industrial intermediate preparation |
Why This Matters
Procurement of the correct positional isomer is essential for reproducibility in multi-step syntheses where the 4-position bromo handle is specifically required.
- [1] Labgogo. 6-溴-2-巯基苯并噻唑 (6-Bromo-2-mercaptobenzothiazole). Synthesis yield approximately 57% from 2,4-dibromoaniline. View Source
- [2] ChemSRC. 4-Bromo-2(3H)-benzothiazolethione. Synthetic Routes: Bromination of 2-mercaptobenzothiazole. View Source
- [3] US4431813. Process for the preparation of 2-mercaptobenzothiazoles. 6-Chloro- and 6-bromo-2-mercaptobenzothiazoles were previously not directly obtainable via standard methods. View Source
